molecular formula C17H19FN2O2 B15180701 N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide CAS No. 94030-95-2

N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide

Cat. No.: B15180701
CAS No.: 94030-95-2
M. Wt: 302.34 g/mol
InChI Key: HNSPHBVGTCNGOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide typically involves the reaction of 3-fluorobenzylamine with 3-chloropropane-1,2-diol, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, maintaining strict control over reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol .

Scientific Research Applications

N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[(3-chlorophenyl)methylamino]-2-hydroxypropyl]benzamide
  • N-[3-[(3-bromophenyl)methylamino]-2-hydroxypropyl]benzamide
  • N-[3-[(3-iodophenyl)methylamino]-2-hydroxypropyl]benzamide

Uniqueness

N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .

Properties

CAS No.

94030-95-2

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

IUPAC Name

N-[3-(3-fluoro-N-methylanilino)-2-hydroxypropyl]benzamide

InChI

InChI=1S/C17H19FN2O2/c1-20(15-9-5-8-14(18)10-15)12-16(21)11-19-17(22)13-6-3-2-4-7-13/h2-10,16,21H,11-12H2,1H3,(H,19,22)

InChI Key

HNSPHBVGTCNGOE-UHFFFAOYSA-N

Canonical SMILES

CN(CC(CNC(=O)C1=CC=CC=C1)O)C2=CC(=CC=C2)F

Origin of Product

United States

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